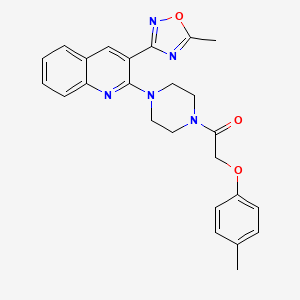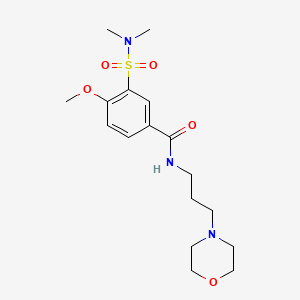
N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide is a chemical compound that has generated a lot of interest in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting COX-2, N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide reduces pain and inflammation.
Biochemical and physiological effects:
N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. It has also been found to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide in lab experiments is its potent anti-inflammatory and analgesic properties. It has also been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for the study of N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide. One potential direction is the development of new formulations that improve its solubility in water. Another direction is the study of its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to understand its mechanism of action and potential side effects.
In conclusion, N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide is a chemical compound that has potential applications in various fields. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of pain and inflammation, while its ability to inhibit the growth of cancer cells makes it a potential candidate for cancer therapy. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide involves a multistep process that includes the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting compound is then reacted with cyclopropylamine and dimethylsulfamide to produce N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide.
Applications De Recherche Scientifique
N-cyclopropyl-3-(dimethylsulfamoyl)-4-methoxybenzamide has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. It has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
3-(dimethylsulfamoyl)-4-methoxy-N-(3-morpholin-4-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-19(2)26(22,23)16-13-14(5-6-15(16)24-3)17(21)18-7-4-8-20-9-11-25-12-10-20/h5-6,13H,4,7-12H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRVDSWYUNUZPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NCCCN2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

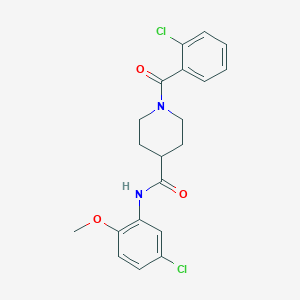
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7693322.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N-isopropylsulfamoyl)phenoxy)acetamide](/img/structure/B7693330.png)
![3,4-dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693334.png)

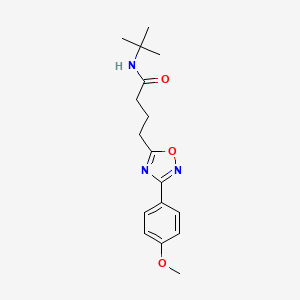
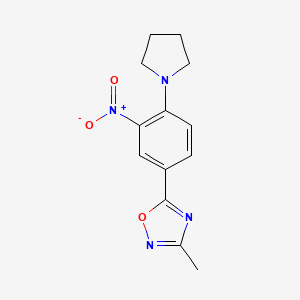
![4-[[2-[(4-Chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7693349.png)
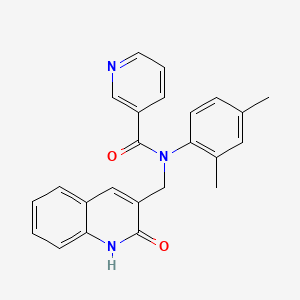
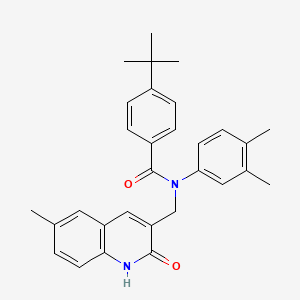
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7693375.png)


